molecular formula C6H3ClN2OS B1271937 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile CAS No. 104366-23-6

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

Cat. No.: B1271937
CAS No.: 104366-23-6
M. Wt: 186.62 g/mol
InChI Key: XIZSUYSWKGAOCN-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C6H3ClN2OS. It is known for its unique chemical structure, which includes an amino group, a chloro group, a formyl group, and a carbonitrile group attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile typically involves the reaction of 2-amino-4-chlorothiophene-3-carbonitrile with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the starting material is treated with a mixture of formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and azo dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can participate in nucleophilic addition reactions, while the amino and chloro groups can engage in various substitution reactions. These interactions can lead to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorothiophene-3-carbonitrile
  • 2-Amino-5-formylthiophene-3-carbonitrile
  • 2-Amino-4-chloro-5-methylthiophene-3-carbonitrile

Properties

IUPAC Name

2-amino-4-chloro-5-formylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-3(1-8)6(9)11-4(5)2-10/h2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZSUYSWKGAOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(S1)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372180
Record name 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104366-23-6
Record name 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104366-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile
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Synthesis routes and methods I

Procedure details

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CN(C)C=Nc1sc(C=O)c(Cl)c1C#N
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Synthesis routes and methods II

Procedure details

48.3 parts of N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine in a mixture of 200 parts of formic acid and 200 parts of water are heated at the boil for 3 hours. After the mixture has cooled to room temperature, the product is filtered off under suction, washed with water and dried. 33.5 parts (90% of theory) of 2-amino-4-chloro-3-cyano-5-formylthiophene are obtained. Decomposition temperature: 270° C. (from glacial acetic acid), IR (KBr): 3377, 3298, 3156 (NH2), 2216 (C≡N), 1623 cm-1 (C=0).
Name
N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine
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200
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile in the context of dye synthesis?

A1: this compound serves as a versatile starting material for creating new dyes. [, ] Its structure allows for easy modification and incorporation into various dye frameworks. The presence of electron-donating amino and electron-withdrawing cyano groups alongside the reactive formyl group makes it particularly interesting for developing dyes with potentially enhanced properties, such as color variation and intensity.

Q2: How does the structure of this compound facilitate the synthesis of different types of dyes?

A2: The research demonstrates the use of this compound in synthesizing both azo dyes [] and monomethine dyes. [] The compound's formyl group readily undergoes condensation reactions with various amines to form Schiff bases, a key step in synthesizing monomethine dyes. Moreover, the amino group can participate in diazotization reactions, leading to the formation of diazonium salts, which are crucial intermediates in azo dye synthesis.

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